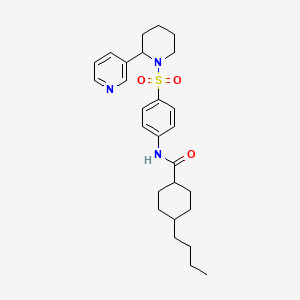

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

4-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O3S/c1-2-3-7-21-10-12-22(13-11-21)27(31)29-24-14-16-25(17-15-24)34(32,33)30-19-5-4-9-26(30)23-8-6-18-28-20-23/h6,8,14-18,20-22,26H,2-5,7,9-13,19H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQXAHFCCCYNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

The molecular interactions of these compounds in docking studies reveal their suitability for further development.

Biochemical Pathways

It’s known that similar compounds have shown anti-tubercular activity, suggesting that this compound may affect the biochemical pathways related to tuberculosis.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells. This suggests that the compound may have good bioavailability and low toxicity, but further studies are needed to confirm this.

Biological Activity

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridine ring : Known for its role in various biological activities.

- Piperidine moiety : Often associated with anesthetic and cognitive effects.

- Sulfonamide group : Linked to antibacterial properties and enzyme inhibition.

The molecular formula is , indicating a substantial molecular weight and potential for diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can lead to anti-inflammatory effects.

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neurological pathways.

- Cellular Signaling : The compound may modulate pathways involved in cell survival and apoptosis, particularly in cancer cells.

In Vitro Studies

Recent studies have demonstrated the following biological activities:

- Anti-inflammatory Activity : The compound showed significant inhibition of IL-1β release, indicating potential use in treating inflammatory diseases.

| Concentration (µM) | IL-1β Inhibition (%) |

|---|---|

| 10 | 19.4 |

| 50 | 29.1 |

- Anti-cancer Properties : It has been shown to inhibit cell proliferation in cancer cell lines, particularly those deficient in BRCA genes.

Case Studies

- Study on Pyroptosis Inhibition : In a controlled study, the compound exhibited a 24.9% reduction in pyroptosis at 10 µM concentration, suggesting its potential as an anti-pyroptotic agent .

- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerases (PARP), which are critical for DNA repair mechanisms in cancer cells. This suggests that our compound might also have similar properties, warranting further investigation into its role as a cancer therapeutic .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments are ongoing but initial results suggest low cytotoxicity at therapeutic concentrations.

Comparison with Similar Compounds

Compound A : 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide (CAS 1049493-75-5)

- Molecular Formula : C25H35N5O3S

- Molecular Weight : 485.6 g/mol

- Key Features: Replaces the piperidine ring in the target compound with a piperazine ring. Substitutes the pyridin-3-yl group with a pyrazin-2-yl group.

Compound B : N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

- Molecular Formula : C23H21F3N4O2

- Molecular Weight : 442.44 g/mol

- Key Features: Contains a trifluoromethylpyrimidine group instead of pyridine/pyrazine. Features a phenoxyphenyl substituent rather than a sulfonamide-linked phenyl group.

Physicochemical and Pharmacological Comparisons

Key Observations :

The trifluoromethyl group in Compound B may confer higher metabolic stability compared to the butyl chain in the target compound .

Linker Flexibility :

- Piperidine (target compound) is less conformationally flexible than piperazine (Compound A), which could influence binding kinetics and selectivity.

In contrast, Compound A’s piperazine linker may enhance solubility .

Research Findings and Limitations

- Biological Data: No activity or toxicity data are available in the referenced sources, limiting direct pharmacological comparisons.

- Synthetic Accessibility : Compound A and B are commercially available (Evidences 4–5), suggesting established synthesis routes, but scalability and yield details are unspecified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.